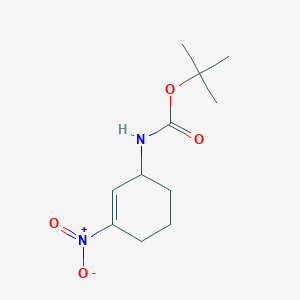
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a nitro group, a cyclohexene ring, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the nitration of cyclohexene to introduce the nitro group. This is followed by the formation of the carbamate ester through a reaction with tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and esterification processes. These processes would be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. Safety measures would be crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of carbamate esters with different substituents.
Aplicaciones Científicas De Investigación
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving nitro and carbamate groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate ester can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Nitrocyclohex-2-enyl)-carbamic acid methyl ester
- (3-Nitrocyclohex-2-enyl)-carbamic acid ethyl ester
- (3-Nitrocyclohex-2-enyl)-carbamic acid isopropyl ester
Uniqueness
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability compared to other similar compounds. The steric hindrance provided by the tert-butyl group can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C11H18N2O4 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3-nitrocyclohex-2-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h7-8H,4-6H2,1-3H3,(H,12,14) |
Clave InChI |
HOKMOQSHQJGNPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


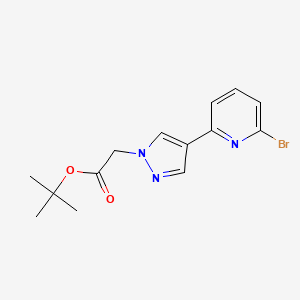
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
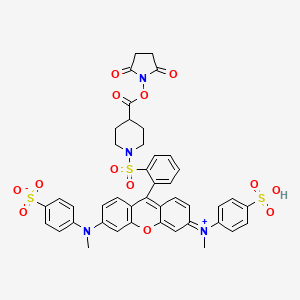

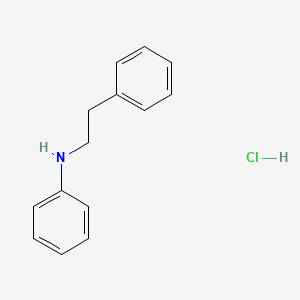

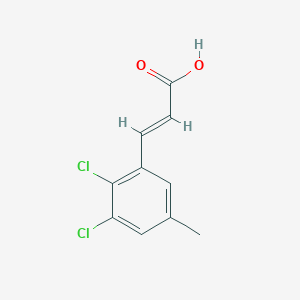
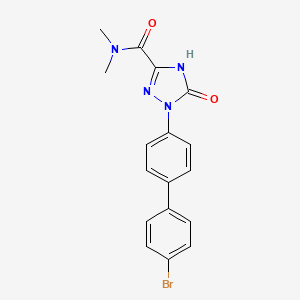
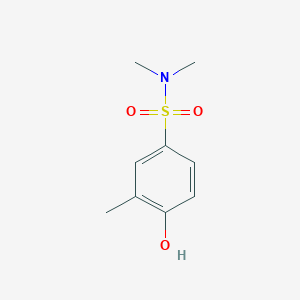

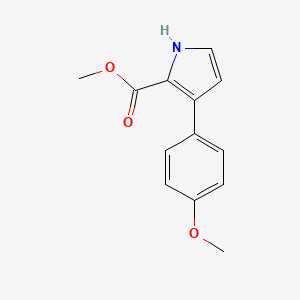
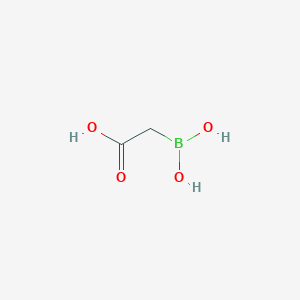
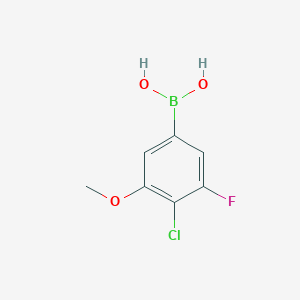
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
